Cas no 100516-88-9 (6-Quinolinylmethanol)
6-Quinolinylmethanol Chemical and Physical Properties
Names and Identifiers
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- 6-Quinolinemethanol
- RARECHEM AK ML 0560
- 6-HYDROXYMETHYLQUINOLINE
- 4-cinnolinemethanol
- Quinoline-6-methanol
- 6-HYDROXYLBENZOTHIOZOLE KT-5
- Quinolin-6-ylmethanol
- 6-Quinolinylmethanol
- 6-(Hydroxymethyl)quinoline
- Quinolin-6-ylcarbinol
- CC 04509
- 6-quinolylmethanol
- SDCCGMLS-0065932.P001
- ZINC01436222
- (quinolin-6-yl)methanol
- quinolin-6-yl methanol
- PubChem12427
- quinolin-6-yl-methanol
- 6-Hydroxymethyl-quinoline
- KSC182S8J
- Jsp000134
- YQEJIIUSNDZIGO-UHFFFAOYSA-N
- EBD11644
- 6-hydroxymethylquinoline, AldrichCPR
- AK
- MB02978
- Dimethyl-propanedioic acid
- A18009
- AC-2849
- CS-W003114
- 100516-88-9
- EN300-69002
- DS-0437
- SCHEMBL187244
- AKOS003237532
- W-204374
- MFCD03789621
- FT-0600148
- AM20050603
- SY003114
- DTXSID90363873
- Z431951974
- FS-2825
- ALBB-011846
- DB-007187
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- MDL: MFCD03789621
- Inchi: 1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2
- InChI Key: YQEJIIUSNDZIGO-UHFFFAOYSA-N
- SMILES: OCC1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 33.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Pink Solid
- Density: 1.218
- Melting Point: 79-80 ºC
- Boiling Point: 334.8°C at 760 mmHg
- Flash Point: 156.3℃
- Refractive Index: 1.667
- PSA: 33.12000
- LogP: 1.72710
6-Quinolinylmethanol Security Information
- Hazard Statement: H315-H319-H335-H412
- Hazard Category Code: R36/37/38
- Safety Instruction: 6-24/25-26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
6-Quinolinylmethanol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Quinolinylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q302037-1g |
6-Quinolinylmethanol |
100516-88-9 | 97% | 1g |
¥209.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q302037-250mg |
6-Quinolinylmethanol |
100516-88-9 | 97% | 250mg |
¥73.90 | 2023-09-01 | |
| Fluorochem | 076447-5g |
6-quinolinemethanol |
100516-88-9 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 076447-10g |
6-quinolinemethanol |
100516-88-9 | 95% | 10g |
£143.00 | 2022-03-01 | |
| Fluorochem | 076447-25g |
6-quinolinemethanol |
100516-88-9 | 95% | 25g |
£258.00 | 2022-03-01 | |
| Chemenu | CM145757-5g |
Quinolin-6-ylmethanol |
100516-88-9 | 97% | 5g |
$109 | 2021-08-05 | |
| Chemenu | CM145757-10g |
Quinolin-6-ylmethanol |
100516-88-9 | 97% | 10g |
$182 | 2021-08-05 | |
| Chemenu | CM145757-25g |
Quinolin-6-ylmethanol |
100516-88-9 | 97% | 25g |
$300 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP042-1g |
6-Quinolinylmethanol |
100516-88-9 | 97% | 1g |
239.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP042-5g |
6-Quinolinylmethanol |
100516-88-9 | 97% | 5g |
733.0CNY | 2021-07-10 |
6-Quinolinylmethanol Suppliers
6-Quinolinylmethanol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 6-Quinolinylmethanol
Introduction to 6-Quinolinylmethanol (CAS No. 100516-88-9)
6-Quinolinylmethanol (CAS No. 100516-88-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a rich structural framework that has garnered considerable attention from researchers. This heterocyclic alcohol, characterized by its quinoline core and hydroxymethyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. The compound's unique chemical properties make it a valuable building block for the development of novel therapeutic agents.
The< strong>quinoline scaffold is well-documented for its pharmacological relevance, with numerous derivatives demonstrating antimicrobial, antimalarial, and anticancer activities. The addition of a hydroxymethyl group at the 6-position introduces reactivity that can be exploited for further functionalization, enabling the construction of more complex molecular architectures. This flexibility has positioned 6-Quinolinylmethanol as a key intermediate in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new treatments for chronic and infectious diseases. The< strong>quinoline-based compounds have been revisited due to their proven efficacy and structural adaptability. Among these, 6-Quinolinylmethanol has emerged as a promising precursor for synthesizing molecules with enhanced pharmacological profiles. Its ability to undergo various chemical transformations, such as oxidation, alkylation, and coupling reactions, makes it an indispensable tool in synthetic organic chemistry.
The compound's utility extends beyond its role as a synthetic intermediate. Studies have shown that derivatives of 6-Quinolinylmethanol exhibit interesting biological activities. For instance, modifications at the hydroxymethyl group can lead to compounds with potent kinase inhibition properties, which are relevant in oncology research. Additionally, the quinoline moiety's ability to interact with biological targets has opened avenues for exploring its potential in drug discovery.
The synthesis of 6-Quinolinylmethanol typically involves multi-step organic reactions starting from readily available quinoline derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also highlight the advancements in synthetic chemistry that contribute to its accessibility.
The pharmacological evaluation of 6-Quinolinylmethanol-derived compounds has revealed several promising leads. For example, researchers have reported the synthesis of novel quinoline-based molecules that exhibit significant anti-inflammatory effects. These findings underscore the importance of 6-Quinolinylmethanol in generating pharmacologically relevant scaffolds. Furthermore, computational studies have been instrumental in predicting the binding modes of these derivatives to biological targets, aiding in the rational design of future drug candidates.
The structural versatility of 6-Quinolinylmethanol also makes it a valuable candidate for exploring new chemical entities (NCEs) in drug development pipelines. By incorporating different substituents or functional groups into its framework, chemists can tailor its properties to meet specific therapeutic requirements. This adaptability is particularly crucial in addressing emerging challenges in medicine, such as antibiotic resistance and rare diseases.
In conclusion, 6-Quinolinylmethanol (CAS No. 100516-88-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an essential intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and their biological activities, the compound's role in drug discovery is expected to expand further.
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